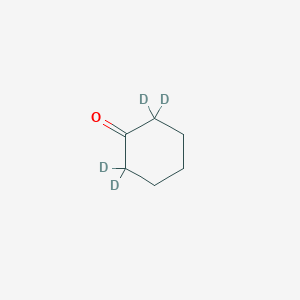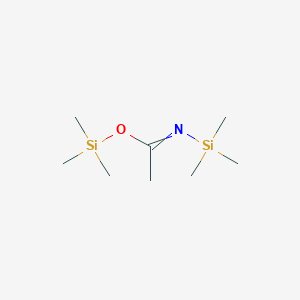
3-Phenylisoxazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Phenylisoxazole and its derivatives can be achieved through various methods, including the reaction of hydroxylamine hydrochloride with different substrates, such as 6-(4-substituted phenyl)-3-acetyl cyclohex-2-enones, under specific conditions to yield new liquid crystalline compounds with significant mesomorphic properties (Bezborodov et al., 2003). Additionally, innovative synthetic routes have been developed to produce various 3-phenylisoxazole derivatives, showcasing the compound's adaptability in synthesis and the potential for creating novel materials (Itoh et al., 2005).
Molecular Structure Analysis
The molecular and crystal structure of 3-Phenylisoxazole derivatives has been a subject of interest, providing insights into their chemical and physical properties. For instance, studies on 3-chloro-5-phenylisoxazole have revealed detailed structural information, including dimensions, torsional angles, and molecular packing, which are crucial for understanding the compound's behavior and reactivity (Cannas et al., 1979).
Chemical Reactions and Properties
3-Phenylisoxazole and its derivatives participate in various chemical reactions, displaying a wide range of reactivity due to their unique molecular structure. The compound's ability to undergo transformations, such as cycloaddition reactions, highlights its potential in synthetic chemistry and the development of new materials and bioactive molecules (Krompiec et al., 2012).
Physical Properties Analysis
The physical properties of 3-Phenylisoxazole derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular configuration. Studies have detailed these properties, contributing to a better understanding of how structural variations affect the physical characteristics of these compounds and their potential applications in various fields (Micetich & Chin, 1970).
Chemical Properties Analysis
The chemical properties of 3-Phenylisoxazole, including its reactivity patterns, stability, and interactions with different chemical reagents, are central to its applications in organic synthesis and material science. Research has focused on exploring these properties to leverage 3-Phenylisoxazole as a building block in the synthesis of complex molecules and materials with desirable properties (Vitale & Scilimati, 2017).
Applications De Recherche Scientifique
Application 1: Antibacterial Agents
- Scientific Field: Medicinal Chemistry
- Summary of the Application: 3-Phenylisoxazole and its derivatives, specifically 4-nitro-3-phenylisoxazole, have been studied for their potential as antibacterial agents . These compounds were designed and synthesized to discover new antibacterial agents via [3 + 2] cycloaddition .
- Methods of Application or Experimental Procedures: Thirty-five compounds with a phenylisoxazole scaffold were characterized by NMR, HRMS, and X-ray techniques . They were then evaluated against Xanthomonas oryzae (Xoo), Pseudomonas syringae (Psa), and Xanthomonas axonopodis (Xac) .
- Results or Outcomes: The 4-nitro-3-phenylisoxazole derivatives were found to have better antibacterial activities . Further studies have shown that the EC50 values of these compounds were much better than that of the positive control, bismerthiazol .
Application 2: Metal-Free Synthetic Routes
- Scientific Field: Organic Chemistry
- Summary of the Application: Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . 3-Phenylisoxazole can be synthesized using metal-free synthetic routes .
- Results or Outcomes: This approach provides a more eco-friendly and cost-effective method for the synthesis of isoxazoles .
Application 3: Monoamine Oxidase Inhibitors
- Scientific Field: Neuropharmacology
- Summary of the Application: Monoamine oxidase (MAO) enzymes play a critical role in neurological disorders . Functionalized N′-benzylidene-5-phenylisoxazole-3-carbohydrazide derivatives were planned, synthesized, and utilized equally for MAO-A and MAO-B inhibition .
- Methods of Application or Experimental Procedures: The inhibition of MAO enzymes was evaluated using Amplex Red assays .
- Results or Outcomes: The synthesized derivatives showed potential as inhibitors of both MAO-A and MAO-B .
Application 4: Pesticide Research
- Scientific Field: Agricultural Chemistry
- Summary of the Application: Polysubstituted phenylisoxazoles, including 4-nitro-3-phenylisoxazole, were designed and synthesized to discover new antibacterial agents for use in agriculture . These compounds were evaluated against various plant pathogens .
- Methods of Application or Experimental Procedures: Thirty-five compounds with a phenylisoxazole scaffold were characterized by NMR, HRMS, and X-ray techniques . They were then evaluated against various plant pathogens .
- Results or Outcomes: The 4-nitro-3-phenylisoxazole derivatives were found to have better antibacterial activities . Further studies have shown that the EC50 values of these compounds were much better than that of the positive control, bismerthiazol .
Application 5: One-Pot Synthesis
- Scientific Field: Synthetic Chemistry
- Summary of the Application: A one-pot synthesis of 4-nitro-3-phenylisoxazole has been carried out . This method provides a more efficient way to synthesize 4-nitro-3-phenylisoxazole .
- Methods of Application or Experimental Procedures: The synthesis was carried out by treating cinnamyl alcohol dissolved in acetic acid with sodium nitrite .
- Results or Outcomes: In addition to 4-nitro-3-phenylisoxazole, 4-phenyl-3-furoxanmethanol was also obtained in 40% yield .
Orientations Futures
Given the significance of isoxazole in drug discovery, there is a need to develop new eco-friendly synthetic strategies . The development of metal-free synthetic routes for the synthesis of isoxazoles is one such direction . Furthermore, the exploration of the potential applications of 3-Phenylisoxazole in various fields, including medicinal chemistry, is an important future direction .
Propriétés
IUPAC Name |
3-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-7-11-10-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRDJMFLJXFIGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143422 | |
| Record name | Isoxazole, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylisoxazole | |
CAS RN |
1006-65-1 | |
| Record name | 3-Phenylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxazole, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxazole, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)











